4-(4-Bromophenyl)thiophene-2-carbonyl chloride
Description
Chemical Identity and Classification
4-(4-Bromophenyl)thiophene-2-carbonyl chloride is a halogenated heterocyclic compound with the molecular formula C₁₁H₆BrClOS and a molecular weight of 301.59 g/mol . Its structure consists of a thiophene ring substituted at the 4-position with a 4-bromophenyl group and at the 2-position with a carbonyl chloride functional group (Figure 1).
Key Structural Features:
- Thiophene core : A five-membered aromatic ring containing one sulfur atom.
- 4-Bromophenyl substituent : A bromine atom para-substituted on a benzene ring, enhancing electronic effects.
- Carbonyl chloride group : A reactive acyl chloride moiety enabling nucleophilic substitutions.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₆BrClOS | |
| Molecular weight | 301.59 g/mol | |
| IUPAC name | This compound | |
| Aromatic system | Thiophene (planar, conjugated) |
The compound is classified as:
Historical Context and Discovery
The discovery of thiophene derivatives traces back to Viktor Meyer’s 1882 isolation of thiophene from coal tar contaminants in benzene. Meyer’s identification of thiophene’s aromaticity laid the groundwork for synthesizing functionalized derivatives like this compound.
Key Historical Milestones:
- 1882 : Meyer identifies thiophene’s role in the indophenin reaction, distinguishing it from benzene.
- 20th century : Advances in electrophilic substitution reactions enable systematic functionalization of thiophene.
- 2000s : Development of efficient acyl chloride synthesis methods, such as using thionyl chloride with carboxylic acids, facilitates access to this compound.
This compound emerged as a synthetic intermediate during efforts to optimize routes for pharmaceutical agents, leveraging thiophene’s electronic versatility.
Properties
IUPAC Name |
4-(4-bromophenyl)thiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClOS/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFNUVOADZQXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373753 | |
| Record name | 4-(4-bromophenyl)thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681260-49-1 | |
| Record name | 4-(4-bromophenyl)thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 681260-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Methods
- Phosgenation of Thiophene : The classical approach involves reacting thiophene with phosgene in the presence of a Lewis acid catalyst such as aluminum chloride in an inert organic solvent. The reaction mixture is then rapidly hydrolyzed with iced aqueous hydrochloric acid to avoid side reactions and decomposition. This method, while effective, suffers from safety concerns due to phosgene use and generates significant waste.
Improved Catalytic Aerobic Oxidation Route
A recent process developed by Bayer AG utilizes homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene to produce thiophene-2-carbonyl chloride. This method reduces side product formation and waste, improving cost-effectiveness and environmental impact. The process involves three key steps:
- Oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid.
- Conversion of the acid to thiophene-2-carbonyl chloride using oxalyl chloride.
- Purification and isolation of the acyl chloride.
This method has been demonstrated to provide high purity and yield, with detailed GC-MS, NMR, and HPLC analyses confirming product quality.
Introduction of the 4-Bromophenyl Group
Acylation of 4-Bromophenol with Thiophene-2-Carbonyl Chloride
A common synthetic route involves the reaction of 4-bromophenol with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine at low temperature (0 °C). The reaction proceeds via nucleophilic acyl substitution, forming the ester linkage between the thiophene carbonyl chloride and the 4-bromophenyl group.
The reaction mixture is stirred for several hours, followed by filtration to remove triethylammonium salts and solvent evaporation. The crude product is purified by recrystallization or column chromatography, yielding a colorless solid with high purity.
Alternative Coupling Strategies
- While direct acylation is the most straightforward, other methods such as Suzuki–Miyaura cross-coupling can be employed for related compounds, especially when further functionalization is desired. However, for the specific preparation of 4-(4-bromophenyl)thiophene-2-carbonyl chloride, acylation remains the preferred method due to simplicity and efficiency.
Detailed Reaction Conditions and Yields
Analytical Characterization Supporting Preparation
- FT-IR Spectroscopy : Characteristic carbonyl stretching bands around 1720 cm⁻¹ confirm acyl chloride formation and ester linkages.
- NMR Spectroscopy : ^1H and ^13C NMR data show aromatic proton shifts consistent with 4-bromophenyl and thiophene rings, and carbonyl carbons at expected chemical shifts.
- GC-MS and HPLC : Used to monitor reaction progress and purity, confirming minimal side products in optimized processes.
Summary of Preparation Methodology
The preparation of this compound is best achieved by first synthesizing thiophene-2-carbonyl chloride via an improved catalytic aerobic oxidation route or classical phosgenation, followed by nucleophilic acyl substitution with 4-bromophenol under mild base conditions. This approach balances efficiency, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Boronic Acids: React with the bromophenyl group in cross-coupling reactions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Organic Electronics
Organic Semiconductors
This compound plays a crucial role in the development of organic semiconductors, which are fundamental for creating flexible electronic devices such as Organic Light Emitting Diodes (OLEDs) and organic solar cells. The incorporation of bromophenyl and thiophene moieties enhances the electronic properties, facilitating better charge transport and light emission characteristics.
Case Study: OLEDs Development
Recent studies have demonstrated that materials derived from 4-(4-Bromophenyl)thiophene-2-carbonyl chloride exhibit improved luminescence and stability when used in OLED applications. For instance, devices fabricated with these materials showed increased efficiency and longer operational lifetimes compared to traditional materials .
Pharmaceuticals
Synthesis of Pharmaceutical Intermediates
The compound serves as an intermediate in synthesizing various pharmaceutical agents, potentially leading to the development of new drugs with enhanced therapeutic effects. Its reactivity allows for the introduction of diverse functional groups, making it a versatile building block in medicinal chemistry.
Case Study: Antibacterial Activity
Research has highlighted the antibacterial properties of derivatives synthesized from this compound. For example, compounds derived from this precursor were tested against drug-resistant bacteria, showing significant inhibitory effects. One derivative demonstrated a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics, indicating its potential as a lead compound for new antibacterial agents .
Material Science
Development of Advanced Materials
In material science, this compound is explored for its properties in creating conductive polymers and composites. These materials have applications in various industries, including electronics and coatings.
Table: Properties of Conductive Polymers Derived from this compound
| Property | Value | Application |
|---|---|---|
| Conductivity | 10^-3 S/cm | Flexible electronics |
| Thermal Stability | Up to 250°C | High-performance coatings |
| Mechanical Strength | >50 MPa | Structural components |
Research in Organic Chemistry
Reagent for Reaction Mechanisms
this compound is a valuable reagent for studying reaction mechanisms and developing new synthetic pathways. Its ability to participate in various reactions aids researchers in discovering novel compounds.
Case Study: Reaction Pathway Exploration
A study utilized this compound to investigate new synthetic routes for complex organic molecules. The findings revealed several efficient pathways that could significantly reduce synthesis time and improve yield .
Fluorescent Probes
Design of Biological Imaging Tools
The compound can be utilized in designing fluorescent probes for biological imaging, allowing researchers to visualize cellular processes in real-time. The incorporation of thiophene units enhances the fluorescence properties, making it suitable for bioimaging applications.
Case Study: Cellular Imaging Applications
Fluorescent probes based on derivatives of this compound were successfully employed in live-cell imaging studies, providing insights into cellular dynamics and interactions .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)thiophene-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In Suzuki-Miyaura coupling reactions, the bromophenyl group undergoes oxidative addition with palladium catalysts, followed by transmetalation with boronic acids and reductive elimination to form biaryl products .
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Influence : Thiophene-based acyl chlorides (e.g., 5-chlorothiophene-2-carbonyl chloride) exhibit greater aromatic stability and distinct electronic profiles compared to benzene derivatives, influencing their reactivity in coupling reactions .
- Spectroscopic Differences : Dithiolene derivatives like compound B1 show unique FTIR signatures (e.g., C=C stretches at 1688 cm⁻¹) due to extended conjugation, absent in simpler acyl chlorides .
Nucleophilic Substitution Reactions
- Target Compound : Reacts with amines (e.g., anthranilamides) to form bioactive amides, as seen in the synthesis of anticoagulant candidates .
- 4-Bromobenzoyl Chloride : Used to synthesize sulfonamide derivatives via reactions with anilines, highlighting its role in antimicrobial drug development .
- 5-Chlorothiophene-2-carbonyl Chloride : Demonstrates similar reactivity but with altered steric and electronic effects due to the chloro substituent, leading to divergent pharmacological profiles in derived compounds .
Coupling Reactions
- The target compound participates in Heck reactions and other cross-coupling methodologies to generate complex heterocycles, such as podophyllotoxin derivatives (e.g., compound 4 in ) .
Biological Activity
4-(4-Bromophenyl)thiophene-2-carbonyl chloride is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromophenyl group attached to a thiophene ring, which contributes to its unique pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiophene ring with a carbonyl chloride functional group, which is pivotal for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including drug-resistant organisms. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | 30 µg/mL |
| Escherichia coli | 20 µg/mL | 40 µg/mL |
| Klebsiella pneumoniae | 25 µg/mL | 50 µg/mL |
These findings suggest that the compound possesses a broad-spectrum antibacterial profile, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Additionally, studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 10.5 |
| MCF-7 (breast cancer) | 12.3 |
| HeLa (cervical cancer) | 8.9 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer therapeutic.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The carbonyl chloride group is known to facilitate nucleophilic attack by biological molecules, leading to covalent modifications that disrupt normal cellular functions.
Study on Antimicrobial Efficacy
In a recent study, researchers synthesized various derivatives of thiophene-2-carbonyl compounds, including this compound, and assessed their antimicrobial efficacy using agar diffusion methods. The results demonstrated that the brominated derivative exhibited superior activity against multi-drug resistant strains compared to its non-brominated counterparts .
Evaluation of Anticancer Properties
Another investigation focused on the anticancer properties of the compound, where it was tested against a panel of human cancer cell lines. The study utilized flow cytometry to analyze apoptosis induction and cell cycle arrest, revealing that treatment with the compound resulted in significant apoptotic cell death in A431 and MCF-7 cells .
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-bromophenyl)thiophene-2-carbonyl chloride?
The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. A common method involves reacting 4-bromophenylboronic acid with thiophene-2-carbonyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) under inert conditions . Alternative routes include halogenation of pre-formed thiophene derivatives using brominating agents like NBS (N-bromosuccinimide) in anhydrous DCM . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structure of this compound be verified experimentally?
Key analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups) .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) bonds .
- Mass Spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 286.94) .
Q. What precautions are necessary for handling this compound in the lab?
Q. How can crystallographic data be obtained to confirm its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DCM/hexane solution. Data refinement uses SHELXL for accurate bond-length/angle calculations .
Advanced Research Questions
Q. How can one optimize reaction yields in palladium-catalyzed cross-coupling involving this compound?
Critical factors include:
- Catalyst Selection : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for sterically hindered substrates .
- Solvent System : Use degassed THF/H₂O (3:1) to prevent catalyst oxidation.
- Temperature Control : Microwave-assisted heating (120°C, 30 min) improves reaction kinetics .
Monitor side reactions (e.g., homocoupling) via TLC and adjust stoichiometry (1:1.2 aryl halide:boronic acid) .
Q. What strategies resolve discrepancies in spectroscopic data for structural analogs?
- Dynamic NMR : Resolve rotational isomers (e.g., hindered thiophene-phenyl bonds) by variable-temperature ¹H NMR .
- Isotopic Labeling : Use ²H-labeled substrates to distinguish overlapping signals in complex mixtures .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* level) .
Q. How can computational modeling predict reactivity in derivatization reactions?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon (LUMO -4.2 eV) is prone to nucleophilic attack .
- Molecular Docking : Screen for binding affinity with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
Q. What methods mitigate byproduct formation during large-scale synthesis?
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., hydrolysis) by precise control of residence time .
- In Situ Quenching : Add scavengers (e.g., polymer-bound amines) to trap excess acyl chloride .
- Process Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How to design structure-activity relationship (SAR) studies for pharmaceutical applications?
- Derivative Synthesis : Introduce substituents (e.g., -NO₂, -NH₂) at the thiophene or bromophenyl moieties to modulate electronic effects .
- Biological Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli .
- Metabolic Stability : Assess half-life in liver microsomes to prioritize lead compounds .
Q. What advanced techniques characterize degradation products under varying conditions?
- LC-HRMS : Identify hydrolyzed products (e.g., 4-(4-bromophenyl)thiophene-2-carboxylic acid) in accelerated stability studies (40°C/75% RH) .
- XPS (X-ray Photoelectron Spectroscopy) : Analyze surface oxidation states in solid-state degradation .
Methodological Notes
- Contradictions in Synthetic Routes : and report differing intermediates (e.g., sulfonyl vs. acyl chloride pathways). Validate via control experiments comparing stoichiometry and catalyst systems .
- Safety vs. Reactivity : While focuses on cobalt chloride, analogous protocols apply for handling corrosive acyl chlorides (e.g., neutralization protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
